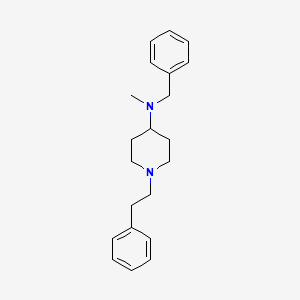
4-(2-bromobenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromobenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
The exact mechanism of action of 4-(2-bromobenzyl)-2,6-dimethylmorpholine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, this compound has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. Moreover, this compound has been shown to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-bromobenzyl)-2,6-dimethylmorpholine in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects at relatively low concentrations. Moreover, this compound is relatively easy to synthesize, making it readily available for use in various research studies. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in various cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-bromobenzyl)-2,6-dimethylmorpholine. One of the main directions is to further elucidate the mechanism of action of this compound. Specifically, more studies are needed to understand the molecular targets of this compound and the signaling pathways involved in its pharmacological effects. Another important direction is to explore the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Finally, more studies are needed to optimize the synthesis method of this compound and to develop more potent analogs of this compound for use in various research studies.
Synthesemethoden
The synthesis of 4-(2-bromobenzyl)-2,6-dimethylmorpholine can be achieved through various methods. One of the most common methods is the reaction of 2-bromobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-bromobenzyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. This compound has also been shown to have potential as an anti-inflammatory agent and a neuroprotective agent.
Eigenschaften
IUPAC Name |
4-[(2-bromophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-7-15(8-11(2)16-10)9-12-5-3-4-6-13(12)14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHJUFXCJAYGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6105299.png)
![5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6105307.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B6105331.png)

![1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane](/img/structure/B6105338.png)
![N-(4-iodophenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6105345.png)
![methyl 2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6105350.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6105355.png)
![2-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6105361.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B6105367.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6105369.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6105377.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6105401.png)